molecular formula C6BrF4NO2 B12664521 Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- CAS No. 17826-68-5

Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro-

Cat. No.: B12664521
CAS No.: 17826-68-5
M. Wt: 273.97 g/mol
InChI Key: FQASCRBHHOJVDA-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- is a halogenated aromatic compound It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- typically involves the halogenation and nitration of a fluorinated benzene derivative. One common method includes the bromination of 2,3,4,6-tetrafluoronitrobenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Reduction: The primary product is the corresponding amino compound.

    Oxidation: Products depend on the specific conditions but may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-bromo-2,3,4,5-tetrafluoro-
  • Benzene, 1-bromo-2,3,5,6-tetrafluoro-
  • Benzene, 1-bromo-2,4,5,6-tetrafluoro-

Uniqueness

Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- is unique due to the specific arrangement of its substituents The presence of both bromine and nitro groups, along with multiple fluorine atoms, imparts distinct chemical properties that differentiate it from other halogenated benzene derivatives

Properties

CAS No.

17826-68-5

Molecular Formula

C6BrF4NO2

Molecular Weight

273.97 g/mol

IUPAC Name

1-bromo-2,3,4,6-tetrafluoro-5-nitrobenzene

InChI

InChI=1S/C6BrF4NO2/c7-1-2(8)4(10)5(11)6(3(1)9)12(13)14

InChI Key

FQASCRBHHOJVDA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)F)F)[N+](=O)[O-]

Origin of Product

United States

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